molecular formula C12H16N6 B2857683 N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine CAS No. 1706438-22-3

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine

Cat. No.: B2857683
CAS No.: 1706438-22-3
M. Wt: 244.302
InChI Key: CUSSMKYLIIXGJG-UHFFFAOYSA-N
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Description

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine core with aminoethyl and methylpyridin substituents, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine typically involves multi-step organic reactions. One common approach is the nitration of pyridazine followed by amination to introduce the aminoethyl group. The methylpyridin group can be introduced through Friedel-Crafts alkylation or cross-coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amino groups to nitro groups.

  • Reduction: : Reduction of nitro groups to amino groups.

  • Substitution: : Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Reagents like alkyl halides and strong bases are often used.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Production of diamine derivatives.

  • Substitution: : Generation of various substituted pyridazines.

Scientific Research Applications

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Applied in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: is unique due to its specific structural features. Similar compounds include:

  • N3-(2-aminoethyl)pyridazine-3,6-diamine: : Lacks the methylpyridin group.

  • N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: : Lacks the aminoethyl group.

This compound .

Properties

IUPAC Name

6-N-(2-aminoethyl)-3-N-(5-methylpyridin-2-yl)pyridazine-3,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-9-2-3-10(15-8-9)16-12-5-4-11(17-18-12)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSSMKYLIIXGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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